
1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopentane ring with a carboxylic acid group and a hydroxy-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-hydroxy-5-methylbenzaldehyde.
Aldol Condensation: The initial step involves an aldol condensation reaction between cyclopentanone and 2-hydroxy-5-methylbenzaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: The resulting product undergoes cyclization to form the cyclopentane ring.
Oxidation: The final step involves the oxidation of the intermediate product to introduce the carboxylic acid group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)cyclopentanone or 1-(2-Hydroxy-5-methylphenyl)cyclopentane-1,1-dicarboxylic acid.
Reduction: Formation of 1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxy-5-methylphenyl)ethanone
- 2-Hydroxy-5-methylacetophenone
- 1-Hydroxy-2-acetyl-4-methylbenzene
Uniqueness
1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid is unique due to its cyclopentane ring structure combined with a hydroxy-methylphenyl substituent and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-9-4-5-11(14)10(8-9)13(12(15)16)6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3,(H,15,16) |
Clave InChI |
WIQSYMPRTVGQHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


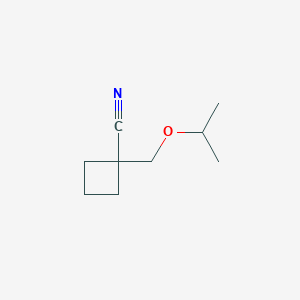
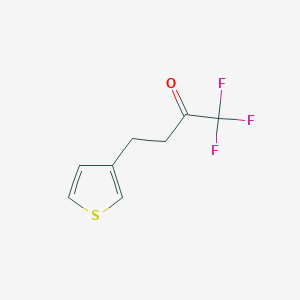
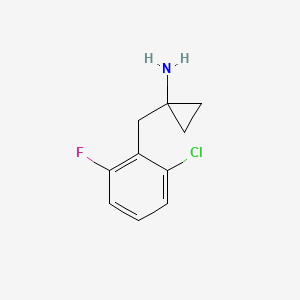
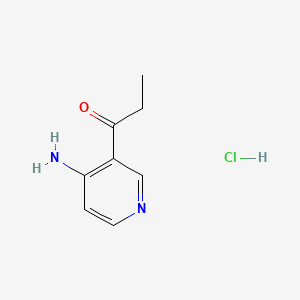

![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
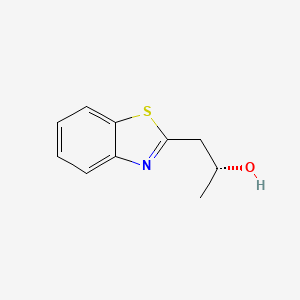

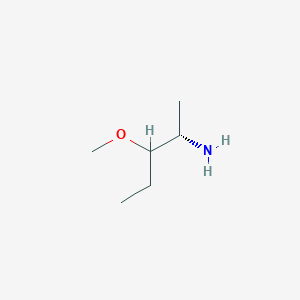
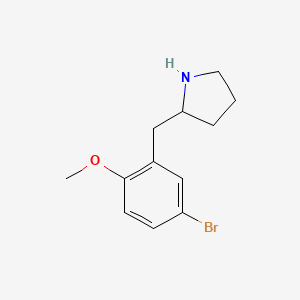

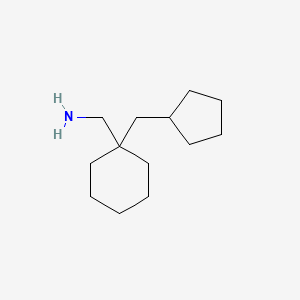
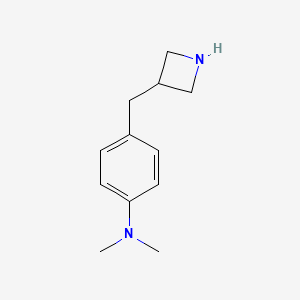
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
